molecular formula C7H15NO2 B13280058 Propan-2-yl 3-amino-2-methylpropanoate

Propan-2-yl 3-amino-2-methylpropanoate

Cat. No.: B13280058
M. Wt: 145.20 g/mol
InChI Key: WMNMBLUPPHBHTD-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-2-methylpropanoate: is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanoic acid and contains an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl 3-amino-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-amino-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Propan-2-yl 3-amino-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways involving amino acids and esters.

Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 3-amino-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

    Propan-2-yl 3-amino-2-methylpropanoate hydrochloride: A salt form with similar properties but enhanced solubility in water.

    3-amino-2-methylpropanoic acid: The parent acid without the ester group.

    Isopropyl 3-amino-2-methylpropanoate: A similar ester with a different alkyl group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ester and amino groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.

Biological Activity

Propan-2-yl 3-amino-2-methylpropanoate, also known as isopropyl 3-amino-2-methylpropanoate, is an organic compound with significant biological activity. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an amino group, which allows for hydrogen bonding and electrostatic interactions with biological molecules. The ester functional group can undergo hydrolysis, releasing active metabolites that may exert biological effects. This dual functionality makes it a candidate for various biochemical applications.

The mechanism of action of this compound involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Electrostatic Interactions : These interactions can modulate the function of biological molecules.
  • Metabolite Release : Hydrolysis of the ester group can lead to the formation of biologically active metabolites that may participate in metabolic pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antiproliferative Activity : Studies have shown that derivatives of similar compounds exhibit significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties. For instance, related compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating selective cytotoxicity towards cancerous cells while sparing non-cancerous cells like HEK-293 .
  • Enzyme Interaction : The compound has been studied for its interaction with various enzymes, potentially acting as a competitive inhibitor or modulator in metabolic pathways.
  • Therapeutic Potential : As a building block in drug development, this compound may contribute to the synthesis of novel therapeutic agents targeting specific diseases, particularly in oncology and metabolic disorders .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

StudyBiological ActivityIC50 Value (mg/mL)Notes
Antiproliferative on HCT-116 cells0.12 - 0.81Selectivity towards cancer cells confirmed through DAPI staining
Enzyme inhibition potentialN/AInteraction with specific enzymes leading to modulation of metabolic pathways
Drug development applicationsN/AUtilized as an intermediate in synthesizing potential therapeutic agents

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

propan-2-yl 3-amino-2-methylpropanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)4-8/h5-6H,4,8H2,1-3H3

InChI Key

WMNMBLUPPHBHTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)CN

Origin of Product

United States

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